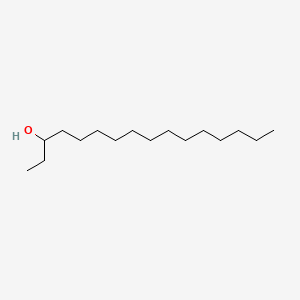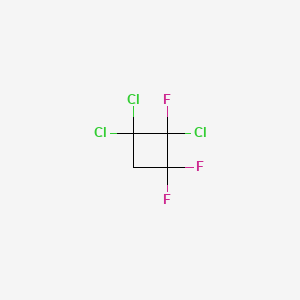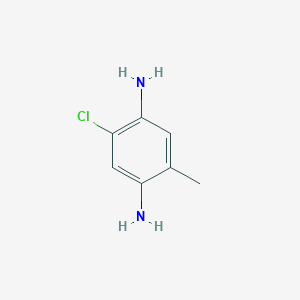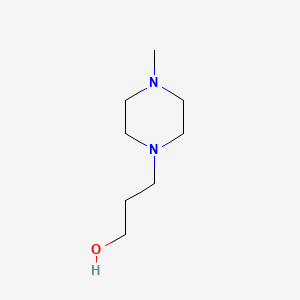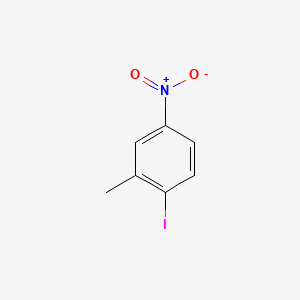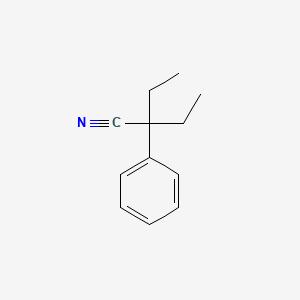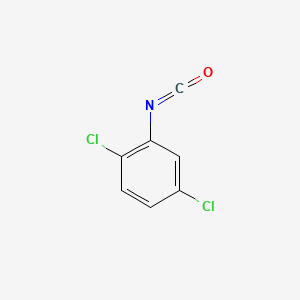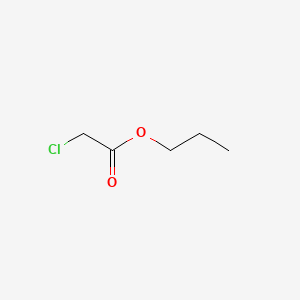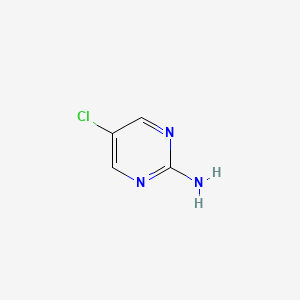
Thallium(I) fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium(I) fluoride is an inorganic compound with the chemical formula TlF. It is a white solid that forms orthorhombic crystals and is slightly deliquescent. This compound is unique among thallium halides due to its high solubility in water .
Mechanism of Action
Target of Action
Thallium(I) fluoride (TlF) is an inorganic compound . Its primary target is not well-defined due to its general reactivity as a chemical compound. It interacts with various substances depending on the context of its use.
Mode of Action
TlF is a white solid that forms orthorhombic crystals . It has a distorted sodium chloride (rock salt) crystal structure, due to the 6s2 inert pair on Tl+ . This structure influences its interaction with other substances.
Biochemical Pathways
It’s known that tlf can be prepared by the reaction of thallium(i) carbonate with hydrofluoric acid .
Pharmacokinetics
It’s known that tlf is very soluble in water , which could influence its bioavailability and distribution if it were to enter biological systems.
Action Environment
Environmental factors can influence the action, efficacy, and stability of TlF. For example, its solubility in water suggests that it could be more active or stable in aqueous environments.
Preparation Methods
Thallium(I) fluoride can be synthesized through the reaction of thallium carbonate with hydrofluoric acid. The reaction proceeds as follows:
Tl2CO3+2HF→2TlF+H2O+CO2
Chemical Reactions Analysis
Thallium(I) fluoride undergoes various chemical reactions, including:
- this compound can react with fluorine gas to form thallium trifluoride (TlF₃).
Oxidation: 2TlF+F2→2TlF3
Reduction: this compound can be reduced to elemental thallium using strong reducing agents.
Substitution: this compound can participate in substitution reactions with other halides to form different thallium halides.
Common reagents used in these reactions include fluorine gas, hydrofluoric acid, and various reducing agents .
Scientific Research Applications
Thallium(I) fluoride has diverse applications in scientific research and industry:
Chemistry: It is used as a reagent in various chemical reactions and as a source of thallium ions in solution.
Biology: Thallium compounds, including thallium fluoride, are used in biological studies to mimic the behavior of alkali metals.
Medicine: This compound is used in cardiovascular imaging to detect heart diseases and in cancer detection.
Comparison with Similar Compounds
Thallium(I) fluoride is unique among thallium halides due to its high solubility in water. Similar compounds include:
Thallium chloride (TlCl): Less soluble in water compared to thallium fluoride.
Thallium bromide (TlBr): Also less soluble in water and has different crystal structures.
Thallium iodide (TlI): Similar to thallium bromide in terms of solubility and structure.
This compound’s high solubility and unique crystal structure make it distinct from other thallium halides.
Properties
CAS No. |
7789-27-7 |
|---|---|
Molecular Formula |
FTl |
Molecular Weight |
223.382 g/mol |
IUPAC Name |
thallium(1+);fluoride |
InChI |
InChI=1S/FH.Tl/h1H;/q;+1/p-1 |
InChI Key |
CULOEOTWMUCRSJ-UHFFFAOYSA-M |
SMILES |
F[Tl] |
Canonical SMILES |
[F-].[Tl+] |
Key on ui other cas no. |
7789-27-7 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of thallium(I) fluoride?
A1: this compound has the molecular formula TlF and a molecular weight of 223.37 g/mol.
Q2: What is unusual about the crystal structure of this compound compared to other thallium halides?
A2: Unlike other thallium halides, which adopt the CsCl structure, this compound has a distorted rock salt structure at room temperature. This distortion arises from the 6s2 inert pair effect of the Tl+ ion. [, , ]
Q3: How does the crystal structure of this compound change at higher temperatures?
A3: Above 355 K, this compound undergoes a phase transition from its orthorhombic structure (space group Pbcm) to a tetragonal structure (space group P4/nmm). []
Q4: What is the significance of the Debye temperature in understanding the properties of this compound?
A4: The Debye temperature is a measure of the stiffness of a material's crystal lattice. Researchers have theoretically calculated the variation of Debye temperature with absolute temperature for this compound using the van der Waals three-body force shell model (VTBFSM). This model incorporates long-range Coulomb interactions, three-body interactions, and short-range second neighbor interactions. [, ]
Q5: How does the presence of bridging fluorides in this compound complexes affect their reactivity?
A5: Bridging fluorides can influence the reactivity of this compound complexes. For instance, in the complex [Tl(μ-F)3Ru(PPh3)3], the bridging fluoride weakens the Ru-F bond, allowing it to undergo hydrogenolysis with dihydrogen. []
Q6: What role does this compound play in the preparation of fluoroformates?
A7: Similar to its role in acyl fluoride synthesis, this compound can be used to prepare fluoroformates from chloroformates through a halogen exchange reaction. [, ]
Q7: Have computational methods been used to study this compound?
A7: Yes, researchers have employed various computational chemistry methods to investigate this compound. These methods include:
- Dirac-Hartree-Fock calculations: Used to study chemical properties, PT-odd effects, and electronic structure. []
- Finite basis set and finite difference Hartree-Fock calculations: Applied to compare the ground state properties of this compound. []
- Four-component Multireference Configuration Interaction (MRCI) and Polarization Propagator (PP) calculations: Employed to investigate the electronic structure and transition dipole moments, particularly for potential laser cooling applications. []
Q8: What are the health risks associated with this compound exposure?
A9: this compound is a highly toxic compound. Acute poisoning can lead to a range of symptoms, including gastrointestinal distress, neurological damage (polyneuritis and encephalomyelitis), hair loss (alopecia), skin problems (xeroderma and herpetic lesions), and organ damage (heart, liver, and kidneys). [, ]
Q9: How is this compound poisoning diagnosed and treated?
A10: Diagnosis often involves analyzing blood, urine, feces, and hair samples for thallium content. Treatment strategies typically focus on removing thallium from the body and managing symptoms. [, ]
Q10: What are some potential applications of this compound?
A10: While the toxicity of this compound limits its applications, it has been explored for its potential in areas such as:
- Laser cooling: Theoretical studies suggest that this compound could be a suitable candidate for laser cooling experiments due to its favorable transition properties. []
Q11: What other research areas involve this compound?
A11: Ongoing research on this compound encompasses various aspects, including:
- Phase diagrams: Studies exploring the phase behavior of this compound in binary systems with other metal fluorides. []
- Electrochemical synthesis: Investigating methods for the direct electrochemical synthesis of complex fluorides containing thallium(I). []
- Surface chemistry: Examining the adsorption and reaction properties of this compound surfaces, particularly in catalytic contexts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



